Tazadolene succinate is a compound that has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications. It is derived from Tazadolene, a synthetic compound that exhibits various biological activities. The succinate form enhances its solubility and stability, making it suitable for formulation in pharmaceutical preparations.
The compound is referenced in patent literature, which provides insights into its synthesis, properties, and potential applications. Notably, Tazadolene succinate is mentioned in the context of topical formulations aimed at treating skin conditions, highlighting its relevance in dermatological therapy .
Tazadolene succinate can be classified as an analgesic and anti-inflammatory agent. Its classification stems from its structural properties and the biological activities exhibited by its parent compound, Tazadolene.
The synthesis of Tazadolene succinate typically involves the esterification of Tazadolene with succinic acid. This process can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions such as temperature, time, and the molar ratios of reactants to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to verify the structure and purity of the synthesized compound.
Tazadolene succinate features a complex molecular structure that includes a bicyclic core characteristic of many analgesics. The molecular formula for Tazadolene is CHNO, while the succinate moiety adds additional carbon and oxygen atoms.
Tazadolene succinate undergoes various chemical reactions typical for esters, including hydrolysis in aqueous environments, leading to the regeneration of Tazadolene and succinic acid.
The hydrolysis reaction can be catalyzed by both acids and bases:
Tazadolene succinate exerts its effects primarily through modulation of pain pathways. It is believed to interact with opioid receptors in the central nervous system, similar to other analgesics, leading to reduced perception of pain.
Pharmacological studies indicate that Tazadolene may exhibit mixed agonist-antagonist properties at opioid receptors, which could contribute to its efficacy while minimizing side effects commonly associated with traditional opioids.
Tazadolene succinate is typically a white to off-white crystalline powder. It has a melting point range conducive to formulation stability.
Relevant data from stability studies indicate that Tazadolene succinate maintains integrity over extended periods when stored at controlled temperatures away from light.
Tazadolene succinate has potential applications in:
Tazadolene succinate (CAS# 87936-82-1) emerged in the 1980s as a structurally novel non-opioid analgesic with dual therapeutic properties. Developed under the experimental code U-53,996H, it represented a deliberate departure from traditional opioid frameworks, aiming to circumvent issues of dependence and respiratory depression associated with that drug class [2] [4]. Pharmacologically, tazadolene succinate is classified as a centrally acting analgesic with adjunctive antidepressant activity, placing it in a niche category of psychotropic analgesics. Early animal studies demonstrated its ability to reduce pain responses in models of acute nociception without opioid receptor engagement, while subsequent behavioral assays revealed measurable antidepressant-like effects in forced swim and tail suspension tests [2]. This dual mechanism positioned tazadolene as a unique therapeutic candidate during its investigative phase, though it never progressed to widespread clinical adoption.
Tazadolene succinate features a distinct molecular architecture characterized by an azetidine moiety linked to a cyclohexyl-phenylmethylene scaffold. Its systematic IUPAC name is (E)-1-(2-(benzylidene)cyclohexyl)azetidine butanedioate (1:1), reflecting the 1:1 stoichiometric ratio between the tazadolene cation and succinate anion [2] [6]. The free base (tazadolene) has a molecular formula of C₁₆H₂₁N, while the succinate salt exhibits a molecular weight of 345.44 g/mol (C₁₆H₂₁N·C₄H₆O₄) [2]. Key structural elements include:
Table 1: Structural Identifiers of Tazadolene Succinate
Property | Value |
---|---|
CAS Number (succinate) | 87936-82-1 |
Molecular Formula | C₂₀H₂₇NO₄ |
Exact Mass | 345.1940 g/mol |
IUPAC Name | (E)-1-(2-(benzylidene)cyclohexyl)azetidine butanedioate |
SMILES | OC(=O)CCC(=O)O.C1CC\C(=C/c2ccccc2)\C(C1)N3CCC3 |
InChI Key | IEXCIWKNWOEKZ-GVYCEHEKSA-N |
Tazadolene succinate is typically isolated as a solid powder with high purity (>98%), exhibiting stability under recommended storage conditions (0-4°C short-term; -20°C long-term) [2]. Its solubility profile indicates preferential dissolution in dimethyl sulfoxide (DMSO), suggesting moderate lipophilicity suitable for central nervous system penetration. The compound demonstrates stability for over three years when stored properly in anhydrous, dark environments [2]. Elemental analysis confirms composition as Carbon 69.54%, Hydrogen 7.88%, Nitrogen 4.05%, and Oxygen 18.53% [2]. While comprehensive dissolution kinetics in aqueous buffers remain unpublished, its DMSO solubility facilitates formulation for preclinical studies. Stability assessments indicate sensitivity to oxidative metabolic pathways rather than photodegradation, necessitating protection from atmospheric oxygen during long-term storage.
Table 2: Physicochemical Profile
Parameter | Characteristic |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO; limited aqueous solubility |
Storage Stability | >3 years at -20°C |
Elemental Composition | C:69.54%, H:7.88%, N:4.05%, O:18.53% |
Thermal Properties | No melting point reported; decomposition likely above 200°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7